1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- (CAS 183208-36-8) is a heterocyclic compound with a fused pyrrole-pyridine core. Its molecular formula is C₈H₈N₂O (MW: 148.16 g/mol), featuring a methoxy group at position 5 and an aldehyde at position 3 . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents. Its electronic properties, influenced by the electron-donating methoxy group, enhance reactivity in nucleophilic additions and cyclization reactions.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXORFATJZTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Construction via Modified Madelung Synthesis
The Madelung cyclization remains a cornerstone for synthesizing pyrrolopyridine scaffolds. For 5-methoxy-1H-pyrrolo[2,3-b]pyridine, the reaction involves 3-amino-2-methoxypyridine and acetylacetone under high-temperature, base-free conditions .
Reaction Scheme :
Key Parameters :
-
Temperature : 180–200°C under inert atmosphere
-
Solvent : Toluene or xylene for azeotropic water removal
-
Yield : 60–70% after silica gel chromatography (hexane/ethyl acetate, 7:3)
The methoxy group at position 5 is introduced via the 2-methoxy substituent on the pyridine precursor, ensuring regioselective cyclization. Nuclear magnetic resonance (NMR) confirms the structure: (DMSO-) δ 12.29 (s, 1H, NH), 7.72–7.69 (m, 2H, H-4 and H-6), 7.16 (d, Hz, 1H, H-2) .
Duff Reaction for C3-Formylation
The aldehyde group at position 3 is introduced via the Duff reaction , leveraging hexamethylenetetramine (HMTA) as a formylating agent .
Procedure :
-
Formylation :
-
Hydrolysis :
Optimization Insights :
-
Solvent : Acetic acid enhances electrophilicity of HMTA.
-
Purity : >97% confirmed via HPLC (C18 column, 254 nm).
Alternative Routes: Vilsmeier-Haack Formylation
For substrates resistant to Duff conditions, the Vilsmeier-Haack reaction offers an alternative pathway.
Reaction Conditions :
-
Reagents : Phosphorus oxychloride (POCl) and dimethylformamide (DMF).
-
Mechanism :
-
Temperature : 0°C to room temperature, 4–6 hours.
Metal-Catalyzed Functionalization
Palladium-mediated cross-coupling enables late-stage diversification but is less common for direct formylation.
Example Protocol :
-
Iodination :
-
Carbonylation :
Industrial-Scale Considerations
Scalable production requires:
-
Continuous Flow Reactors : For Madelung cyclization to mitigate exothermic risks.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Zeolite-Y) in Duff reactions reduce HMTA waste.
-
Purification : Simulated moving bed (SMB) chromatography replaces manual column setups.
Cost Drivers :
-
3-Amino-2-methoxypyridine synthesis (≈$120/g, laboratory scale).
-
HMTA consumption (≈$0.50/g bulk pricing).
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-methoxy-.
Reduction: 1H-Pyrrolo[2,3-B]pyridine-3-methanol, 5-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
- Methoxy vs. Methyl Substituents : The 5-methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic system compared to the 4-methyl analog, which exerts only inductive effects .
- Positional Isomerism : The 4-methoxy derivative () has distinct electronic properties compared to the 5-methoxy variant due to altered resonance stabilization.
- Aldehyde Reactivity : The 1-methyl analog (CAS 171919-36-1) shows reduced aldehyde reactivity due to steric hindrance from the N-methyl group .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- (CAS Number: 183208-38-0) is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to a class of pyrrolopyridine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- is C₉H₈N₂O₂, with a molecular weight of 176.172 g/mol. Key physical properties include:
- Density: 1.3 ± 0.1 g/cm³
- LogP: 1.56
- Polar Surface Area (PSA): 54.98 Ų
Biological Activity Overview
The biological activities of pyrrolopyridine derivatives have been extensively studied, revealing their potential in various therapeutic areas:
Anticancer Activity
Research has highlighted the anticancer properties of pyrrolopyridine derivatives. For instance, a study on related compounds showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and ovarian cancers.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | Ovarian Cancer | 10 | Induces apoptosis |
| Compound B | Breast Cancer | 15 | Inhibits cell proliferation |
In a specific study involving 1H-Pyrrolo[2,3-b]pyridine derivatives, it was found that some compounds significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis through the inhibition of fibroblast growth factor receptors (FGFRs) .
Antimicrobial Activity
Pyrrolopyridine derivatives have also shown promise as antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
| Compound | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | E. coli | <0.15 | Strong inhibition |
| Compound D | S. aureus | 3.13 | Moderate inhibition |
In vitro studies have demonstrated that certain derivatives exhibit strong activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .
Neuroprotective Effects
Some studies suggest that pyrrolopyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compounds can modulate neurotransmitter systems or exhibit anti-inflammatory effects in neural tissues.
Case Studies
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer activity of a specific derivative of 1H-Pyrrolo[2,3-b]pyridine against various cancer cell lines. The study reported that the compound exhibited significant cytotoxicity with an IC₅₀ value of less than 10 µM against ovarian cancer cells.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, a derivative was tested against multiple bacterial strains. Results indicated that the compound had an MIC value below 0.15 µg/mL for E. coli, demonstrating its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Cyclization : Formation of the pyrrolopyridine core via cyclization of precursors like 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine using reagents such as hexamine and acetic acid at 120°C .
- Functionalization : Introduction of the methoxy group via Suzuki-Miyaura cross-coupling with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in toluene/EtOH .
- Oxidation : Conversion of a methyl or alcohol group to the aldehyde functionality using MnO₂ in THF .
- Purification : Silica gel column chromatography with solvent gradients (e.g., CH₂Cl₂:MeOH) to isolate the target compound .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- Analytical Techniques : ¹H/¹³C NMR (e.g., 300 MHz in DMSO-d₆) to confirm substituent positions and integration ratios .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : HRMS (ESI+) for exact mass verification (e.g., [M+H]+ calculated vs. observed) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Advanced NMR : 2D NMR (COSY, HSQC) to resolve tautomerism or overlapping signals, particularly in the pyrrole and pyridine rings .
- Isotopic Labeling : Use of ¹⁵N-labeled precursors to track nitrogen environments in complex spectra .
- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm regiochemistry .
Q. What strategies optimize regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
- Methodological Answer :
- Directing Groups : Installing temporary groups (e.g., nitro or amino) to guide electrophilic substitution .
- Protection/Deprotection : Using tert-butyl groups to shield reactive sites during synthesis, followed by acidic removal (e.g., 60% H₂SO₄) .
- Catalytic Control : Pd-mediated cross-couplings (e.g., Suzuki, Heck) for selective C-C bond formation at the 3- or 5-positions .
Q. How do computational models predict the reactivity of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., aldehyde carbon) .
- Molecular Docking : Simulating interactions with biological targets (e.g., enzymes) to predict binding affinities and reaction pathways .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for 5-methoxy-substituted derivatives?
- Methodological Answer :
- Analog Synthesis : Systematic substitution (e.g., replacing methoxy with ethoxy, halogen, or aryl groups) followed by in vitro bioassays .
- Data Analysis : Multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
- Example Table :
| Substituent Position | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 5-OCH₃ | 12.3 | H-bond with ATP-binding pocket |
| 5-Cl | 45.6 | Hydrophobic interaction |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for pyrrolo[2,3-b]pyridine syntheses?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures .
- Reproducibility Checks : Replicate literature procedures with rigorous control of anhydrous conditions and inert atmospheres .
- Byproduct Analysis : LC-MS to identify side products (e.g., over-oxidation or dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
